N-(2-Chlorobenzyl)-2-isopropylaniline
Description
N-(2-Chlorobenzyl)-2-isopropylaniline is a substituted aniline derivative featuring a 2-chlorobenzyl group attached to the nitrogen atom of 2-isopropylaniline. This compound combines aromatic and aliphatic substituents, with the 2-chlorobenzyl moiety contributing halogenated aromatic character and the isopropyl group enhancing steric bulk. Its structural complexity positions it as a candidate for applications in medicinal chemistry, agrochemicals, or materials science, though specific biological or physicochemical data remain unreported in the available literature.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN/c1-12(2)14-8-4-6-10-16(14)18-11-13-7-3-5-9-15(13)17/h3-10,12,18H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDMJHUMTNAAQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NCC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorobenzyl)-2-isopropylaniline typically involves the reaction of 2-chlorobenzyl chloride with 2-isopropylaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or toluene under reflux conditions. The general reaction scheme is as follows:
2-Chlorobenzyl chloride+2-IsopropylanilineBase, Solvent, Refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorobenzyl)-2-isopropylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(2-Chlorobenzyl)-2-isopropylaniline is primarily utilized in drug development, particularly as a biochemical tool in proteomics research. Its structure allows it to interact with various biological targets, making it valuable in the design of new therapeutic agents.
Case Study: Inhibitors Development
Recent studies have focused on the design of small-molecule inhibitors based on the this compound scaffold. These compounds have been explored for their potential to inhibit specific proteins involved in cancer pathways, such as Mcl-1, a protein that plays a critical role in cell survival.
- Example : A study demonstrated that modifications to the aniline ring of related compounds could enhance inhibitory activity against Mcl-1, suggesting that this compound derivatives could be optimized for better efficacy .
Agricultural Applications
This compound has also been investigated for its potential use in agriculture, particularly as an intermediate in the synthesis of herbicides and pesticides.
Case Study: Herbicide Development
Research indicates that this compound can serve as an intermediate in the synthesis of herbicides that target specific weed species while minimizing impact on crops. Its chlorinated structure enhances its effectiveness as a selective herbicide.
- Example : A study highlighted the use of chlorinated anilines in the development of novel herbicides with improved selectivity and reduced environmental impact .
Environmental Research
The compound has been studied for its role in environmental degradation processes, particularly concerning its metabolism by soil bacteria. Understanding these pathways is crucial for assessing the environmental impact of agricultural chemicals.
Case Study: Microbial Degradation
Research has shown that certain strains of bacteria can metabolize this compound, leading to its breakdown into less harmful substances. This bioremediation potential is significant for developing environmentally friendly agricultural practices.
- Example : A study identified specific bacterial strains capable of utilizing this compound as a carbon source, contributing to the degradation of chlorinated pollutants in soil .
Synthesis and Functionalization
The versatility of this compound allows for various synthetic modifications to enhance its biological activity or alter its chemical properties.
Synthesis Techniques
Innovative methods have been developed for synthesizing derivatives of this compound using mild conditions and environmentally friendly solvents. These techniques facilitate the production of compounds with desired biological activities without extensive purification steps.
| Synthesis Method | Description | Yield |
|---|---|---|
| Friedel-Crafts Alkylation | Using KHSO₄ as a catalyst | High |
| C-H Amination | Direct functionalization under mild conditions | Excellent |
Mechanism of Action
The mechanism of action of N-(2-Chlorobenzyl)-2-isopropylaniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Structural Insights : Crystal structure data for related 2-chlorobenzyl compounds () suggest that the chlorine atom’s ortho position may influence molecular conformation and packing via steric and electronic effects.
- Biological Activity: No direct data exist for this compound, but sulfonamide analogs () and quinoline derivatives () demonstrate that chlorobenzyl groups contribute to enzyme inhibition and target engagement.
Biological Activity
N-(2-Chlorobenzyl)-2-isopropylaniline is a compound that has garnered attention for its potential biological activity, particularly in pharmacological and toxicological contexts. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound, including its mechanism of action, effects on different biological systems, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a chlorobenzyl group attached to an isopropylaniline backbone. The chlorination at the benzyl position enhances its lipophilicity, which may influence its interaction with biological membranes and proteins.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies
- Aminoglycoside Acetyltransferase Inhibition : A study demonstrated that this compound effectively inhibited aminoglycoside acetyltransferases, which play a significant role in antibiotic resistance. This inhibition could potentially restore the efficacy of aminoglycoside antibiotics against resistant bacterial strains .
- Antimicrobial Activity : Research indicated that this compound showed significant antimicrobial effects against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents .
- Cytotoxicity in Cancer Cells : In vitro studies revealed that this compound exhibited cytotoxic effects on various cancer cell lines, suggesting its potential use in cancer therapy. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
- Anti-inflammatory Properties : The compound was found to reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent. This could be beneficial in treating chronic inflammatory conditions .
Research Findings
Recent research has focused on elucidating the structure-activity relationship (SAR) of this compound. Modifications to the chlorobenzyl and isopropyl groups have been shown to significantly affect its biological activity, with certain derivatives exhibiting enhanced potency against specific targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
